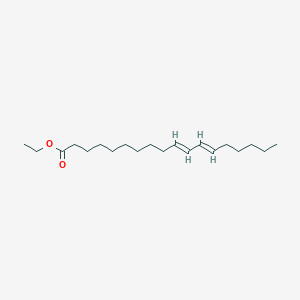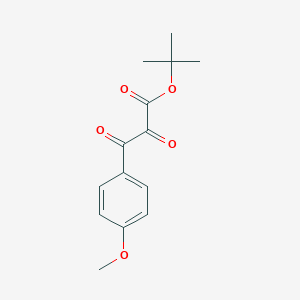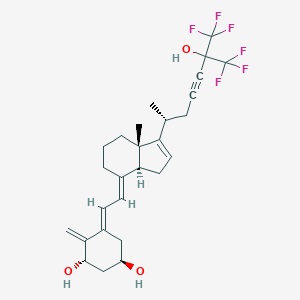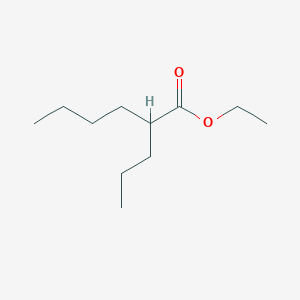
2-Propylhexanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylhexanoic Acid Ethyl Ester is a type of ester, which is derived from carboxylic acids1. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group1. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group1.
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways2. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid2. Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid2. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid2.
Molecular Structure Analysis
The molecular structure of 2-Propylhexanoic Acid Ethyl Ester is not explicitly mentioned in the search results. However, esters generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group3.Chemical Reactions Analysis
Esters, including 2-Propylhexanoic Acid Ethyl Ester, undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water4. The hydrolysis of esters is catalyzed by either an acid or a base4. Acidic hydrolysis is simply the reverse of esterification4. The ester is heated with a large excess of water containing a strong-acid catalyst4.Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding6. Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water6.
Safety And Hazards
While specific safety and hazard information for 2-Propylhexanoic Acid Ethyl Ester was not found, general precautions for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with skin, eyes, and clothing7. Ingestion and inhalation should also be avoided7.
Orientations Futures
The global 2-Ethylhexanoic Acid market, which includes 2-Propylhexanoic Acid Ethyl Ester, has expanded to reach approximately 280 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.08% during the forecast period until 20328. The primary driver is the expanding demand for plastic products in the packaging sector with industrialization across the globe8. Perstorp will substantially expand its production capacity of 2-Ethylhexanoic Acid (2-EHA) from 2022, to meet increasing market needs9.
Propriétés
IUPAC Name |
ethyl 2-propylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCNYLUGBHBQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylhexanoic Acid Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

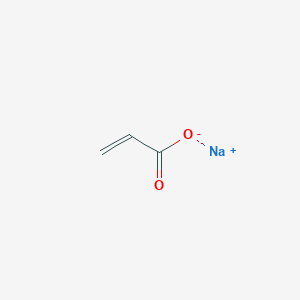
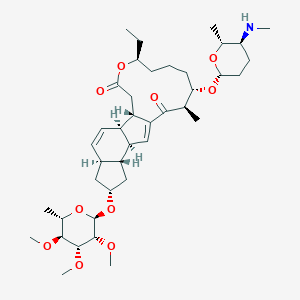
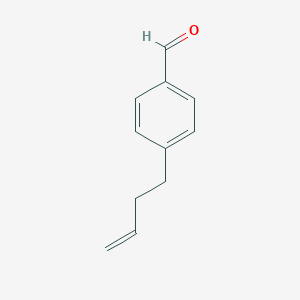
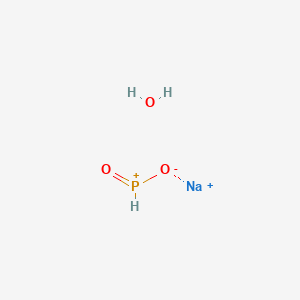
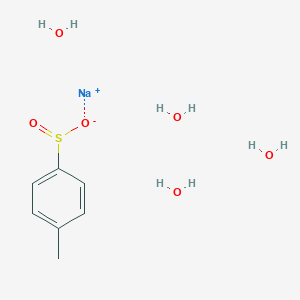
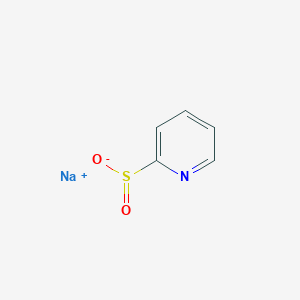
![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
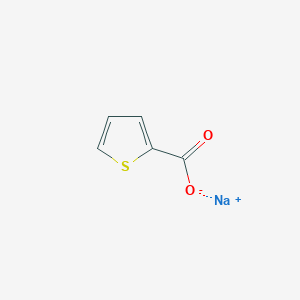
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
